molecular formula C11H17NO3 B2605182 Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2091736-28-4

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2605182
CAS No.: 2091736-28-4
M. Wt: 211.261
InChI Key: KIBGZOYHBVGDOO-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a ketone group at the 7-position and a tert-butyl carbamate group at the 4-position. The spiro[2.4]heptane core comprises a five-membered ring fused to a two-membered ring, creating significant steric and electronic constraints.

Properties

IUPAC Name

tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-4-8(13)11(12)5-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGZOYHBVGDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091736-28-4
Record name tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azetidine derivative with a ketene or a similar reactive intermediate . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, at low temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate has the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of approximately 211.26 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity and synthetic versatility.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules. Key applications include:

  • Synthesis of Bioactive Compounds : The spirocyclic structure allows for the formation of various derivatives that can exhibit biological activity. For instance, modifications at the nitrogen and carbon centers can lead to compounds with potential pharmacological properties.
  • Building Block for Drug Development : this compound can be utilized to synthesize novel drug candidates targeting various diseases, including cancer and neurological disorders.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReaction with nucleophiles to form new derivatives
CycloadditionFormation of more complex cyclic structures
FunctionalizationIntroduction of functional groups for enhanced activity

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain pathogens.
  • Anticancer Potential : Some synthesized derivatives have shown promise in inhibiting tumor growth in vitro, making them candidates for further investigation in cancer therapy.

Table 2: Biological Activities Reported

Activity TypeObservationsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInhibition of cell proliferation in cancer cell lines

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Antiviral Agents : A study demonstrated the successful modification of this compound to create antiviral agents effective against viral infections, showcasing its potential in pharmaceutical development.
  • Development of Neuroprotective Drugs : Research focused on derivatives that target neurodegenerative diseases, indicating that structural modifications can enhance neuroprotective effects.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Physical State Melting Point (°C) Yield
Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate 1892578-21-0 C12H19NO3 7-oxo, tert-butyl carbamate Not reported Not reported Not reported
Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) N/A C11H19NO2 None (parent spirocycle) Colorless oil N/A 95%
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate 2361636-26-0 C13H19NO2 7-ethynyl Not reported Not reported Not reported
Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide 2023006-14-4 C9H15NO5S 6-oxa, 5-thia, sulfone Not reported Not reported Not reported
Tert-butyl (R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate 2165405-66-1 C12H22N2O2 5-aminomethyl Not reported Not reported Not reported

Key Observations:

Spiro Ring Modifications: The parent compound 20a lacks functional groups, making it a flexible scaffold for derivatization . The 7-ethynyl variant (CAS: 2361636-26-0) offers a site for click chemistry modifications, enabling conjugation with biomolecules .

Heteroatom Substitutions :

  • The 6-oxa-5-thia analog (CAS: 2023006-14-4) replaces carbon atoms with oxygen and sulfur, altering electronic properties and solubility. The sulfone group increases polarity and metabolic stability .

Biological Activity

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • IUPAC Name : this compound
  • CAS Number : 2091736-28-4
  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • Purity : ≥95%

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on related compounds have shown their ability to scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage and various diseases .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Compounds in the spirocyclic class have been associated with reduced neurotoxicity in models of oxidative stress, particularly in neuronal cell lines exposed to pro-oxidants like tert-butyl hydroperoxide (tBHP) .

Case Studies and Research Findings

  • Protective Effect Against Oxidative Stress
    • A study demonstrated that related spirocyclic compounds significantly reduced cell death in HepG2 cells subjected to oxidative stress induced by tBHP. The protective mechanism was attributed to the restoration of mitochondrial function and reduction in reactive oxygen species (ROS) levels .
  • Anticancer Activity
    • Research on similar azaspiro compounds has indicated potential anticancer properties, particularly through modulation of autophagy pathways and apoptosis in cancer cell lines . This suggests that this compound may also exhibit such activities, warranting further investigation.
  • Metabolic Studies
    • Metabolomic analyses have shown that spirocyclic compounds can influence metabolic pathways associated with mitochondrial function and oxidative stress response, indicating a multifaceted role in cellular health .

Comparative Data Table

PropertyValue
IUPAC NameThis compound
CAS Number2091736-28-4
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
Purity≥95%
Biological ActivitiesAntioxidant, Neuroprotective, Anticancer

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using spirocyclic precursors. For example, analogous spiroazetidine derivatives are prepared by reacting 4-azaspiro[2.4]heptane hydrochloride with tert-butyl carbamate-protected intermediates under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF . Post-synthetic oxidation (e.g., using KMnO₄ or RuO₄) introduces the 7-oxo group. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a singlet for the tert-butyl group (δ ~1.4 ppm) and characteristic shifts for the spirocyclic protons (δ 3.0–4.5 ppm). The carbonyl (C=O) resonance in 13^{13}C NMR appears at ~170–175 ppm .
  • IR : A strong absorption band at ~1680–1720 cm1^{-1} confirms the ester and ketone carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 225.3 (C₁₁H₁₇NO₃) .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

  • Methodological Answer : Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl ester. Use gloveboxes for moisture-sensitive reactions. Avoid exposure to strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the spirocyclic conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining the spirocyclic geometry. Use SHELXL for refinement: input HKL data, assign anisotropic displacement parameters, and validate hydrogen bonding via the Hirshfeld surface. The 4-azaspiro[2.4]heptane ring system typically exhibits a puckered conformation, with bond angles deviating from ideality (e.g., C-N-C ~109.5°) .

Q. What role does this compound play in supramolecular chemistry, particularly in hydrogen-bonded frameworks?

  • Methodological Answer : The 7-oxo group and tertiary amine in the azaspiro ring can act as hydrogen-bond acceptors/donors. In co-crystallization experiments with carboxylic acids (e.g., fumaric acid), graph-set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs, stabilizing 2D networks. Such frameworks are analyzed via differential scanning calorimetry (DSC) to assess thermal stability .

Q. How can computational methods (e.g., DFT) predict conformational stability under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model protonation states. The spirocyclic structure shows increased rigidity at neutral pH, while acidic conditions protonate the amine, leading to ring strain. Solvent effects (e.g., water vs. DMSO) are modeled using the polarizable continuum model (PCM) .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-MS monitoring identifies degradation products (e.g., tert-butyl alcohol from ester hydrolysis). Lyophilization or formulation with cyclodextrins improves stability. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage .

Q. How is this compound utilized as a building block in heterocyclic synthesis?

  • Methodological Answer : The spirocyclic amine undergoes ring-opening reactions with electrophiles (e.g., alkyl halides) to form fused bicyclic systems. For example, reaction with acryloyl chloride yields pyrrolidine-2-one derivatives. Stereochemical outcomes are controlled using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

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